tert-Butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate
CAS No.:
Cat. No.: VC13653606
Molecular Formula: C15H19N5O2
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N5O2 |
|---|---|
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | tert-butyl N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C15H19N5O2/c1-10-17-19-13(20-18-10)12-7-5-11(6-8-12)9-16-14(21)22-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,21) |
| Standard InChI Key | ZKCNBDFBCVJXDK-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is tert-butyl N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate . Its molecular formula is C₁₅H₁₉N₅O₂, with a molecular weight of 301.34 g/mol . The structure integrates a 6-methyl-1,2,4,5-tetrazine ring linked to a benzyl group, which is further modified by a tert-butyl carbamate moiety (Fig. 1).
Table 1: Key Chemical Identifiers
Structural and Stereochemical Features
The compound’s 2D structure (Fig. 1A) reveals a planar tetrazine ring conjugated to an aromatic benzene ring, while the tert-butyl carbamate group introduces steric bulk. Computational models predict a 3D conformation where the tetrazine ring adopts a slight puckered geometry, optimizing π-π stacking interactions . The methyl group at position 6 of the tetrazine ring enhances solubility in organic solvents, a critical feature for synthetic applications .
Synthesis and Reaction Pathways
Primary Synthetic Route
The most reported synthesis involves a nickel-catalyzed cyclization reaction between carbamate precursors and acetonitrile under hydrazine-mediated conditions . Key steps include:
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Cyclization: A mixture of tert-butyl (4-cyanobenzyl)carbamate, acetonitrile, and anhydrous NiCl₂ is treated with hydrazine at 60°C for 24 hours, forming the tetrazine core.
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Oxidation: Sodium nitrite (NaNO₂) in acidic medium oxidizes intermediates to stabilize the tetrazine ring.
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Purification: Column chromatography (hexanes/ethyl acetate = 8:1) yields the product as a red solid with a 63% yield .
Table 2: Reaction Conditions for Synthesis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | NiCl₂ | |
| Temperature | 60°C | |
| Reaction Time | 24 hours | |
| Solvent | Acetonitrile/H₂O | |
| Purification Method | Column Chromatography |
Mechanistic Insights
The reaction proceeds via a nickel-mediated [2+2] cycloaddition between the nitrile group and hydrazine, followed by dehydrogenation to form the tetrazine ring . The tert-butyl carbamate group remains intact under these conditions, demonstrating its stability as a protecting group.
Applications in Pharmaceutical and Materials Science
Bioorthogonal Chemistry
The 1,2,4,5-tetrazine moiety undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes), enabling site-specific bioconjugation in biological systems . This reactivity is exploited for:
Peptide Synthesis
The tert-butyl carbamate (Boc) group serves as a temporary protecting group for amines, facilitating solid-phase peptide synthesis. Its stability under basic conditions and selective deprotection under acidic conditions make it ideal for constructing complex polypeptides .
| Code | Precautionary Statement | Application |
|---|---|---|
| P264 | Wash hands thoroughly after handling | Personal hygiene |
| P280 | Wear protective gloves/eye protection | Handling and synthesis |
| P305 | IF IN EYES: Rinse cautiously with water | Emergency response |
Future Research Directions
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Enhanced Reactivity: Modifying the tetrazine ring with electron-withdrawing groups to accelerate IEDDA kinetics.
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Biological Compatibility: Developing water-soluble derivatives for in vivo applications.
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Scalable Synthesis: Optimizing nickel-catalyzed routes for industrial-scale production.
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